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This technical guide provides a comprehensive spectroscopic analysis of L-Tyrosinamide, a

derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists,

and professionals in drug development, offering a detailed examination of its structural features

through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The data presented herein is crucial for the identification, characterization,

and quality control of this compound in research and pharmaceutical applications.

Introduction to L-Tyrosinamide
L-Tyrosinamide, with the chemical formula C₉H₁₂N₂O₂, is an amino acid amide derived from

L-tyrosine by the substitution of the carboxylic acid hydroxyl group with an amino group.[1] This

modification significantly alters its chemical properties, influencing its potential applications in

peptide synthesis and as a pharmacological agent. Understanding its precise molecular

structure is paramount, and spectroscopic techniques provide the necessary analytical depth.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
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Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms

within the L-Tyrosinamide molecule. While experimental data for L-Tyrosinamide is not

readily available in public databases, predicted spectra and data from the closely related L-

tyrosine provide a strong basis for interpretation. In a deuterated solvent such as D₂O, the

signals from the labile protons of the amino (-NH₂), amide (-CONH₂), and hydroxyl (-OH)

groups will exchange with deuterium and may not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Tyrosinamide

Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-α ~3.7 Triplet 1H

H-β ~2.9, ~2.7 Doublet of Doublets 2H

Aromatic H ~7.0 (ortho to -CH₂) Doublet 2H

Aromatic H ~6.7 (ortho to -OH) Doublet 2H

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in L-
Tyrosinamide. The presence of the amide carbonyl, aromatic carbons, and aliphatic carbons

can be clearly distinguished.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosinamide
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Carbon Atom Chemical Shift (ppm)

Carbonyl (C=O) ~175

Aromatic C-OH ~155

Aromatic C-CH₂ ~130

Aromatic CH (ortho to -CH₂) ~130

Aromatic CH (ortho to -OH) ~115

α-Carbon ~56

β-Carbon ~37

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra can be obtained by following a standardized protocol:

Sample Preparation: Dissolve approximately 5-10 mg of high-purity (>95%) L-Tyrosinamide
in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it

can influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-

noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.
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Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of L-Tyrosinamide is expected to show

characteristic absorption bands for its hydroxyl, amino, amide, and aromatic groups.

Table 3: Expected IR Absorption Bands for L-Tyrosinamide

Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration

O-H (Phenol) 3400-3200 Strong, Broad Stretch

N-H (Amine & Amide) 3400-3200 Strong, Broad Stretch

C-H (Aromatic) 3100-3000 Medium Stretch

C-H (Aliphatic) 3000-2850 Medium Stretch

C=O (Amide I) ~1650 Strong Stretch

N-H (Amide II) ~1550 Medium Bend

C=C (Aromatic) 1600-1450 Medium Stretch

C-O (Phenol) ~1250 Strong Stretch
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Experimental Protocol for FT-IR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like L-
Tyrosinamide is the Potassium Bromide (KBr) pellet technique.

Sample Preparation: Grind a small amount (1-2 mg) of dry L-Tyrosinamide with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be recorded and subtracted from the sample spectrum.

Sample Preparation Pellet Formation Data Acquisition Spectral Analysis

L-Tyrosinamide Grind Together

KBr Powder

Press into Pellet FT-IR Spectrometer Acquire Spectrum Identify Functional
Group Absorptions
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Caption: Experimental workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through fragmentation analysis.

ESI-MS Analysis
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Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like L-
Tyrosinamide. In positive ion mode, the protonated molecule [M+H]⁺ is expected. The exact

mass of L-Tyrosinamide is 180.0899 g/mol .

Table 4: Mass Spectrometry Data for L-Tyrosinamide

Ion Calculated m/z Observed m/z

[M+H]⁺ 181.0972 181.0972[1]

Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation.

The fragmentation of L-Tyrosinamide is expected to involve the loss of small neutral

molecules and cleavage of the amide bond.

Table 5: MS/MS Fragmentation of L-Tyrosinamide ([M+H]⁺ = 181.1)

Fragment Ion (m/z) Proposed Loss

164.1 Loss of NH₃

136.1
Loss of the amide group (-CONH₂) and

rearrangement

Note: Observed fragment ions from PubChem CID 151243.[1]

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of L-Tyrosinamide (e.g., 1-10 µg/mL) in a

suitable solvent system, such as a mixture of water and acetonitrile with a small amount of

formic acid to promote protonation.

Instrumentation: Introduce the sample into a mass spectrometer equipped with an

electrospray ionization (ESI) source.

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation

analysis, perform MS/MS on the precursor ion corresponding to [M+H]⁺.
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Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion
The spectroscopic analysis of L-Tyrosinamide through NMR, IR, and Mass Spectrometry

provides a detailed structural fingerprint of the molecule. The combined data from these

techniques confirms the presence of all key functional groups and the overall molecular

structure. This guide serves as a valuable resource for the unambiguous identification and

characterization of L-Tyrosinamide in various scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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